molecular formula C16H12Cl2N2O2S B11162801 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide

Cat. No.: B11162801
M. Wt: 367.2 g/mol
InChI Key: CDGCVALMAURRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow processes to enhance yield and efficiency. The use of phase transfer catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s thiazole ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide is unique due to the presence of both the thiazole and furan rings, which confer distinct chemical and biological properties. The combination of these rings enhances the compound’s ability to interact with a wide range of biological targets, making it a versatile molecule for various applications .

Properties

Molecular Formula

C16H12Cl2N2O2S

Molecular Weight

367.2 g/mol

IUPAC Name

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C16H12Cl2N2O2S/c17-12-4-1-5-13(18)15(12)16-20-10(9-23-16)7-14(21)19-8-11-3-2-6-22-11/h1-6,9H,7-8H2,(H,19,21)

InChI Key

CDGCVALMAURRTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)NCC3=CC=CO3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.